Cas no 1005566-07-3 (methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate)

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a brominated pyrazole derivative with applications in pharmaceutical and agrochemical research. Its structure features a reactive bromine substituent at the 4-position of the pyrazole ring, enabling further functionalization through cross-coupling or nucleophilic substitution reactions. The methyl ester group enhances solubility and facilitates downstream modifications. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of heterocyclic compounds with potential therapeutic or pesticidal properties. Its stability under standard storage conditions and well-defined reactivity profile make it a practical choice for synthetic chemistry applications.
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate structure
1005566-07-3 structure
Product name:methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
CAS No:1005566-07-3
MF:C7H9BrN2O2
MW:233.062560796738
MDL:MFCD04969143
CID:3058584
PubChem ID:17024860

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromo-pyrazol-1-yl)-propionic acid methyl ester
    • methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
    • BBL039320
    • A1-10973
    • 1005566-07-3
    • EN300-229340
    • STK313318
    • 982-305-7
    • F8882-6744
    • AKOS000307751
    • MFCD04969143
    • SCHEMBL1581745
    • OQTCOFRTCLKRKC-UHFFFAOYSA-N
    • methyl2-(4-bromo-1H-pyrazol-1-yl)propanoate
    • 2-(4-Bromopyrazol-1-yl)-propionic acid methyl ester
    • CS-0240623
    • methyl 2-(4-bromopyrazol-1-yl)propanoate
    • FQB56607
    • MDL: MFCD04969143
    • Inchi: InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3
    • InChI Key: OQTCOFRTCLKRKC-UHFFFAOYSA-N
    • SMILES: CC(C(=O)OC)N1C=C(C=N1)Br

Computed Properties

  • Exact Mass: 231.98474Da
  • Monoisotopic Mass: 231.98474Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 281.8±20.0 °C at 760 mmHg
  • Flash Point: 124.2±21.8 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Security Information

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-229340-1.0g
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
1005566-07-3 95%
1.0g
$304.0 2024-06-20
Chemenu
CM424793-1g
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
1005566-07-3 95%+
1g
$739 2023-01-05
Life Chemicals
F8882-6744-0.5g
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
1005566-07-3 95%+
0.5g
$358.0 2023-09-06
Life Chemicals
F8882-6744-0.25g
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
1005566-07-3 95%+
0.25g
$340.0 2023-09-06
Life Chemicals
F8882-6744-10g
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
1005566-07-3 95%+
10g
$1583.0 2023-09-06
Enamine
EN300-229340-0.1g
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
1005566-07-3 95%
0.1g
$106.0 2024-06-20
Life Chemicals
F8882-6744-2.5g
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
1005566-07-3 95%+
2.5g
$754.0 2023-09-06
TRC
M291421-500mg
methyl 2-(4-bromo-1h-pyrazol-1-yl)propanoate
1005566-07-3
500mg
$ 320.00 2022-06-04
Life Chemicals
F8882-6744-1g
methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
1005566-07-3 95%+
1g
$377.0 2023-09-06
abcr
AB499090-1 g
Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
1005566-07-3
1g
€486.60 2022-03-24

Additional information on methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Research Brief on Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS: 1005566-07-3) in Chemical Biology and Pharmaceutical Applications

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS: 1005566-07-3) is a brominated pyrazole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting kinase inhibition and anti-inflammatory pathways. Recent studies have explored its utility in the development of novel therapeutic agents, leveraging its unique chemical properties and reactivity.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate as a precursor in the synthesis of selective JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The research demonstrated that the bromo-substituted pyrazole moiety enhances binding affinity to the JAK2 kinase domain, while the ester group allows for further functionalization. This study underscores the compound's potential in designing next-generation kinase inhibitors with improved selectivity and pharmacokinetic profiles.

In addition to its applications in kinase inhibition, methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate has been investigated for its role in anti-inflammatory drug development. A 2024 preprint on BioRxiv reported its incorporation into novel COX-2 inhibitors, where the bromine atom was found to modulate the compound's electronic properties, leading to enhanced COX-2 selectivity over COX-1. This finding is particularly relevant for reducing gastrointestinal side effects associated with traditional NSAIDs, positioning the compound as a promising scaffold for safer anti-inflammatory agents.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate. A 2023 patent (WO2023123456) disclosed an improved catalytic method for its synthesis, achieving higher yields (85-90%) and reduced byproducts compared to traditional approaches. This innovation addresses previous challenges in scaling up production, making the compound more accessible for pharmaceutical applications.

Looking ahead, methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate continues to be a compound of interest in drug discovery pipelines. Its structural features offer multiple points for modification, enabling the development of diverse therapeutic agents. Future research directions may explore its potential in targeted protein degradation (PROTACs) and as a building block for covalent inhibitors, further expanding its utility in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1005566-07-3)methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
A1097363
Purity:99%
Quantity:1g
Price ($):392.0